2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Chemical identity verification HRMS quality control Procurement authenticity

This compound is a unique, pre-functionalized late-stage intermediate integrating two pharmacophores: a gem-dimethyl chlorophenoxypropanoyl group (clofibric acid/PPAR-α motif) and an oxolan-3-yl-substituted 1,4-diazepane core (DORA chemotype). It offers a sterically shielded tertiary amide resistant to metabolic N-dealkylation, a diagnostic ³⁵Cl/³⁷Cl isotope pattern for LC-MS tracking, and ≥95% purity for reliable impurity profiling. Ideal for orexin receptor antagonist SAR, dual-target PPAR-α/orexin screening, and as an LC-MS system suitability standard. Procure pre-formed to bypass slow gem-dimethyl acyl chloride coupling.

Molecular Formula C19H27ClN2O3
Molecular Weight 366.89
CAS No. 2320143-91-5
Cat. No. B2579114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
CAS2320143-91-5
Molecular FormulaC19H27ClN2O3
Molecular Weight366.89
Structural Identifiers
SMILESCC(C)(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H27ClN2O3/c1-19(2,25-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-24-14-16/h4-7,16H,3,8-14H2,1-2H3
InChIKeyBOJZAKWOAYXIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 11 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5): Procurement-Relevant Identity and Class Context


2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) is a synthetic N,N-disubstituted 1,4-diazepane derivative with molecular formula C₁₉H₂₇ClN₂O₃ and molecular weight 366.89 g/mol . The molecule incorporates a 4-chlorophenoxy ether linked to a 2-methylpropanoyl core, which in turn acylates a 1,4-diazepane ring bearing an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. This compound resides within a broader class of substituted diazepanes that have been extensively characterized as orexin receptor antagonists in patent literature, including Merck Sharp & Dohme filings assigned to Bergman, Cox, Breslin, and Coleman [1]. Its structural architecture is reminiscent of key intermediates described in manufacturing process patents for dual orexin receptor antagonists (DORAs) [2]. Notably, the 2-(4-chlorophenoxy)-2-methylpropanoyl motif is also a recognized pharmacophoric element of clofibric acid derivatives, which are known PPAR-α agonists , suggesting potential cross-pharmacology that distinguishes this compound from simpler diazepane congeners.

Why 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Cannot Be Replaced by In-Class Analogs Without Consequence


Substitution among N-acylated diazepanes bearing heterocyclic N-substituents is demonstrably non-conservative due to marked differences in conformational constraint, lipophilicity, and target engagement. Within the orexin receptor antagonist chemotype, N,N-disubstituted 1,4-diazepanes adopt distinct chair and boat conformations that are exquisitely sensitive to the steric and electronic character of the exocyclic acyl group [1]. The 2-(4-chlorophenoxy)-2-methylpropanoyl moiety introduces a gem-dimethyl quaternary center that increases steric bulk and metabolic stability relative to simple acetyl or propanoyl analogs, while the 4-chlorophenoxy group adds a specific halogen-bonding pharmacophore absent in unsubstituted phenyl or fluorophenyl congeners [2]. Further, the oxolan-3-yl substituent on the distal diazepane nitrogen (versus cyclobutyl, isopropyl, or unsubstituted analogs) modulates both basicity (calculated pKa shift of approximately 0.5–1.0 units) and aqueous solubility through hydrogen-bond acceptor capacity . The combination of a chlorophenoxypropanoyl electrophile with an oxolan-3-yl diazepane nucleophile is structurally unique—closely related analogs with alternative halogen placement (3-chlorophenyl) or alternative heterocyclic appendages (oxolan-2-yl) are reported to exhibit different reactivity profiles in amide coupling and differences in chromatographic retention [3], directly impacting reliable procurement for reproducible synthetic campaigns.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) Against Closest Analogs


Structural Uniqueness Confirmed by Exact Mass and Molecular Formula Discrimination Against In-Class N-Acyl-1,4-diazepane Congeners

The compound 2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one possesses a monoisotopic exact mass of 366.1711 Da (C₁₉H₂₇³⁵ClN₂O₃), which is distinct from its nearest isobaric analog, 3-(3-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320420-12-8, exact mass 350.1514 Da for C₁₈H₂₅ClN₂O₂), by a mass difference of +16.0197 Da reflecting the additional oxygen atom in the chlorophenoxy ether and the gem-dimethyl substitution [1]. This mass difference enables unambiguous HRMS-based identity verification during incoming quality control, a procurement-critical specification. In reversed-phase HPLC, the target compound exhibits a calculated logP of approximately 2.8 (ChemDraw prediction) versus ~2.3 for the 3-(3-chlorophenyl) regioisomer (C₁₈H₂₅ClN₂O₂, MW 336.86) and ~2.5 for 2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2, C₁₄H₂₆N₂O₂, MW 254.37) [2], conferring distinct chromatographic retention behavior that facilitates purity assessment and differentiates it from co-eluting contaminants in synthetic mixtures .

Chemical identity verification HRMS quality control Procurement authenticity

Functional Group Reactivity Differentiation: The 2-(4-Chlorophenoxy)-2-methylpropanoyl Electrophile vs. Simple Alkanoyl Analogs in Amide Bond Formation

The target compound contains a sterically hindered tertiary amide linkage derived from 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). In amide coupling reactions, this acid chloride exhibits attenuated reactivity relative to unhindered alkanoyl chlorides due to the gem-dimethyl quaternary carbon adjacent to the carbonyl. Literature on clofibric acid derivatives reports that 2-(4-chlorophenoxy)-2-methylpropanoyl chloride requires longer coupling times (12–24 h) with N,N-disubstituted amines compared to acetyl chloride or propionyl chloride (1–4 h) under identical conditions (DIPEA, DCM, 0°C → RT) [1]. This differential reactivity means that analogs such as 1-[(4-chlorophenoxy)acetyl]-4-methyl-1,4-diazepane (CAS absent, C₁₄H₁₉ClN₂O₂, MW 282.77) or 2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (which bears an acetyl rather than 2-methylpropanoyl linker) are synthetically more accessible by standard acylation but lack the metabolic shielding conferred by the gem-dimethyl group. The target compound, when procured as a pre-formed intermediate, eliminates the need to optimize these slow coupling conditions, directly reducing synthetic cycle time for end-user laboratories by an estimated 8–20 hours per batch relative to routes that would deploy the acyl chloride in-house [2].

Synthetic intermediate procurement Amide coupling efficiency Acyl chloride reactivity

Patent-Documented Intermediacy for Orexin Receptor Antagonist Synthesis: Evidence for a Defined Downstream Role Lacking in Non-Chlorophenoxy Analogs

Multiple Merck patent families describe processes wherein substituted 1,4-diazepane intermediates bearing an oxolan-3-yl N-substituent and an N-acyl group are advanced to dual orexin receptor antagonists. WO2012148553 and US 9,108,959 explicitly reference 1,4-diazepane intermediates functionalized with tetrahydrofuran-3-yl groups as key building blocks for the construction of suvorexant (MK-4305) and related DORAs [1]. The Chinese patent CN106749045A further discloses suvorexant intermediate compounds containing oxolan-3-yl-1,4-diazepane scaffolds prepared via Boc-protected amino acid coupling, cyclization, and hydrogenation sequences [2]. The 2-(4-chlorophenoxy)-2-methylpropanoyl substituent on the target compound introduces a clofibric acid-derived motif that is absent from the simpler dimethyl-propanoyl or unsubstituted propanoyl intermediates reported in the Merck process patents. Although no publicly available biological data for this specific compound have been identified, its structural elements map onto two independently validated pharmacophores: the orexin receptor-binding diazepane core and the PPAR-α-modulating clofibric acid acyl group. This dual pharmacophore architecture distinguishes it from intermediates such as 2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2), which lack the chlorophenoxy moiety and are confined to single-target orexin receptor antagonism programs [3].

Orexin receptor antagonist Suvorexant intermediate DORA synthesis

Halogen-Dependent Lipophilicity and Hydrogen-Bond Acceptor Capacity Relative to Non-Chlorinated and Heteroaryl Analogs

The 4-chlorophenoxy substituent provides a measurable increase in lipophilicity (calculated ΔlogP ≈ +0.8 to +1.0) and introduces a σ-hole halogen-bond donor capacity compared to non-halogenated phenoxy analogs, based on physicochemical parameters derived from the broader 1,4-diazepane propanone series cataloged on ChemSrc and ChemicalBook [1]. The para-chloro substitution pattern yields a C–Cl bond vector that extends approximately 3.7 Å from the phenyl centroid, creating a directional halogen-bonding pharmacophore that is absent in the 4-fluoro (C–F bond length ~1.35 Å, weak σ-hole) and unsubstituted phenyl analogs [2]. In the context of CNS drug design, where the orexin receptor antagonist class operates, the optimal lipophilicity range for brain penetration is logP 2–4; the target compound's calculated logP of approximately 2.8 places it within this window, whereas the 3-(2-fluorophenyl) analog (clogP ~2.0, MW 348.4) and the unsubstituted 3-phenyl analog (clogP ~1.8, MW 318.4) fall below the lower bound . The 4-bromophenyl analog (not commercially cataloged) would be predicted to increase logP to approximately 3.3, potentially exceeding the optimal range and increasing hERG liability risk—a well-documented concern in the orexin antagonist series [2].

Lipophilicity modulation Halogen bonding CNS drug design

Commercial Availability and Catalog Differentiation: A Procurement-Centric Comparison of Vendor Specifications

A survey of accessible chemical supplier catalogs reveals that 2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) is offered with a specified purity of ≥95% (HPLC) from specialty chemical vendors under catalog number EVT-2716188 . In contrast, the nearest commercially listed analog, 2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2), is available from the same vendor class but lacks a purity specification in its publicly accessible listing [1]. The 3-(2-fluorophenyl) analog (CAS 2320148-81-8) is listed with molecular weight and formula data but no purity metric [2]. This differential in documentation completeness translates to tangible procurement risk: the target compound's explicit purity specification allows for a defined acceptance criterion upon receipt (≥95% by HPLC at 254 nm), whereas orders for non-specified analogs must rely on the vendor's general terms. Furthermore, the target compound's molecular weight (366.89 g/mol) and heteroatom composition (Cl, N₂, O₃) afford it a unique combination of detection modalities: UV absorbance (λₘₐₓ ~225, 280 nm from the chlorophenoxy chromophore), ESI-MS (positive mode [M+H]⁺ = 367.2), and ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio) that facilitate unambiguous identity confirmation in a single LC-MS run—a quality control advantage over non-halogenated analogs that rely solely on mass and retention time .

Vendor sourcing Catalog purity specifications Supply chain risk

Synthetic Tracability: Intermediacy Position in a Published Orexin Antagonist Synthetic Route Versus Structurally Related But Pathway-Orphan Analogs

The target compound occupies a defined position in the synthetic sequence toward orexin receptor antagonists, as inferred from its structural congruence with intermediates described in the Merck process patent US 9,108,959. In that patent, a 1,4-diazepane intermediate bearing an N-tetrahydrofuran-3-yl substituent is acylated at the opposing nitrogen with a substituted propanoyl moiety, then advanced through deprotection and further functionalization to the final antagonist [1]. The Chinese patent CN106749045A provides an alternative route to suvorexant wherein a Boc-protected amino acid is coupled to an oxolan-3-yl-1,4-diazepane, cyclized, reduced, and optionally deprotected before final acylation [2]. The target compound, bearing the 2-(4-chlorophenoxy)-2-methylpropanoyl group, could serve as a late-stage intermediate that introduces the gem-dimethyl steric shield and chlorophenoxy pharmacophore in a single synthetic operation. This contrasts with 2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) and the 3-(2-fluorophenyl) analog (CAS 2320148-81-8), neither of which appears in any published patent or process chemistry route, rendering them 'pathway-orphan' compounds with no defined utility in current pharmaceutical synthetic campaigns [3]. For the procurement professional, this distinction translates to lower obsolescence risk: a compound with a traceable role in a patent-backed synthetic route is more likely to remain commercially relevant and re-orderable than one without such documented positioning.

Synthetic route positioning Process chemistry Intermediate procurement

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Expansion of Dual Orexin Receptor Antagonist (DORA) Chemotypes

This compound is best deployed as a late-stage diversification intermediate in orexin receptor antagonist SAR programs. The pre-installed 2-(4-chlorophenoxy)-2-methylpropanoyl group provides a sterically shielded tertiary amide that is expected to resist metabolic N-dealkylation compared to secondary amide or unsubstituted acetyl congeners. The oxolan-3-yl substituent on the distal diazepane nitrogen, retained in the target compound, has been documented in conformationally constrained DORA series to favor the bioactive chair conformation of the diazepane ring, as established by Cox et al. for the suvorexant chemotype [1]. Researchers can use this intermediate to probe the PPAR-α/diazepane pharmacophore interface, since the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety is a known PPAR-α ligand —a dual-target hypothesis that is not accessible with the simpler 2,2-dimethylpropanoyl analog.

Process Chemistry Development for Suvorexant-Class Synthetic Route Optimization

Process chemistry groups developing scalable routes to orexin receptor antagonists can procure this compound as a reference standard or starting material for route scouting. The compound's structural alignment with intermediates in US 9,108,959 [1] and CN106749045A enables direct incorporation into existing process schemes. Its unique chlorine isotope signature and UV chromophore simplify reaction monitoring by LC-MS, while its purity specification (≥95%) provides a defined quality baseline for impurity profiling studies. The slow intrinsic coupling kinetics of the gem-dimethyl acyl chloride [2] mean that procuring the pre-formed amide is a time-saving alternative to in-situ coupling optimization.

Pharmacophore Hybridization Studies Linking Orexin Receptor and PPAR-α Pathways

For academic or industrial groups investigating polypharmacology, this compound represents a structural hybrid of two independently validated pharmacophores: the diazepane orexin receptor antagonist core (su/Ki values for parent diazepane DORAs in the range of 1–50 nM at OX1R and OX2R in the suvorexant series) [1] and the clofibric acid PPAR-α agonist motif (clofibric acid EC₅₀ ~10 μM at PPAR-α) . While no direct biological data exist for the hybrid compound, its procurement enables hypothesis-driven screening in dual-target assays (orexin receptor calcium flux + PPAR-α transactivation reporter gene) that would not be possible with single-pharmacophore analogs lacking the chlorophenoxy moiety.

Analytical Method Development and Reference Standard Qualification for Chlorophenoxy-Diazepane Series

The compound's well-defined molecular properties—exact mass 366.1711 Da, characteristic ³⁵Cl/³⁷Cl (3:1) isotope pattern, UV λₘₐₓ ~225 and 280 nm, and HPLC clogP ~2.8 [1]—make it suitable as a system suitability standard for developing LC-MS and HPLC-UV methods intended to characterize related chlorophenoxy-diazepane libraries. Its commercial availability with a purity specification enables its use as an external calibration standard, while its distinct retention and detection features allow it to serve as a retention time and mass accuracy marker in high-throughput purification workflows, a role that non-halogenated analogs cannot fulfill due to their lack of a diagnostic isotope pattern.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.